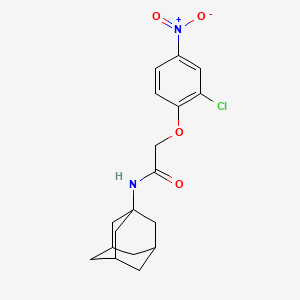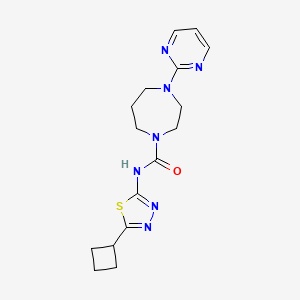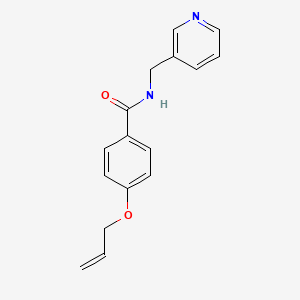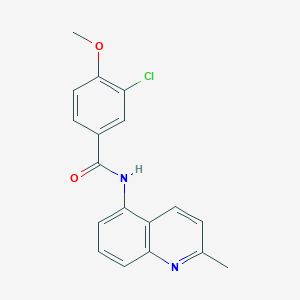
N-1-adamantyl-2-(2-chloro-4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-1-adamantyl-2-(2-chloro-4-nitrophenoxy)acetamide, commonly known as "Adant" is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities and can be synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of Adant is not fully understood. However, it has been suggested that Adant exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Adant has also been shown to modulate the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Adant has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. Adant has also been shown to exhibit analgesic effects by modulating the activity of certain pain receptors. In addition, Adant has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Adant has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity, which makes it an ideal candidate for the development of anti-inflammatory and anti-cancer drugs. However, Adant is also highly toxic and requires careful handling and storage. In addition, the synthesis of Adant is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of Adant. One potential direction is the development of Adant-based anti-inflammatory and anti-cancer drugs. Another potential direction is the study of Adant's mechanism of action and its interaction with various cellular processes. Additionally, the study of Adant's toxicity and its potential side effects is an important area of future research.
Applications De Recherche Scientifique
Adant has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Adant has also been shown to exhibit potent inhibitory effects on the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(2-chloro-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c19-15-6-14(21(23)24)1-2-16(15)25-10-17(22)20-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRATYXVPQAXUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)

![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)
